3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine is a compound belonging to the benzoxazine family, characterized by a heterocyclic structure that includes both nitrogen and oxygen atoms. The molecular formula for this compound is C15H13NO, with a molecular weight of approximately 239.27 g/mol. The compound features a methoxy group (–OCH₃) attached to a phenyl ring, which is known to influence its chemical properties and biological activity. Benzoxazines are recognized for their diverse applications in materials science and medicinal chemistry due to their unique structural characteristics and reactivity.
Research indicates that benzoxazine derivatives exhibit significant biological activities, including:
The synthesis of 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine typically involves several steps:
3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine has several notable applications:
Interaction studies involving 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance, research has indicated that similar benzoxazines can interact with estrogen receptors, suggesting possible applications in hormone-dependent cancers .
Several compounds share structural similarities with 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-Methyl-2H-1,4-benzoxazin-3(4H)-one | C15H13NO | Contains a carbonyl group; potential for different reactivity |
N-(4-methoxyphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine | C16H16N2O5S | Sulfonamide derivative; enhanced biological activity |
3-(tert-butyl)-4-(4-methoxyphenyl)sulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | C20H25NO4S | Increased steric hindrance; potential for unique interactions |
The uniqueness of 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine lies in its specific substituents which enhance its solubility and reactivity compared to other benzoxazines. The methoxy group not only affects its electronic properties but also contributes to its biological activity by facilitating interactions with various biological targets.